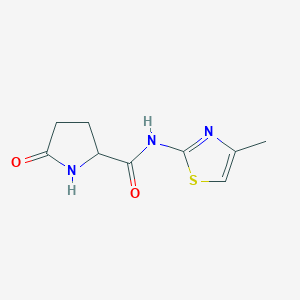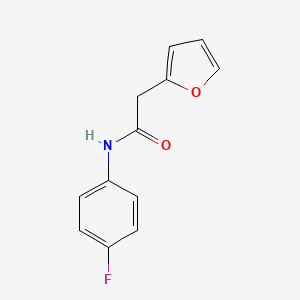
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, also known as MTDP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiazolidinedione derivative that has been shown to have anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is not fully understood, but studies have shown that it works by inhibiting the NF-κB signaling pathway. This pathway is involved in the production of pro-inflammatory cytokines and the proliferation of cancer cells. By inhibiting this pathway, N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide can reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It can also reduce the levels of reactive oxygen species, which are involved in inflammation and cancer.
实验室实验的优点和局限性
One advantage of using N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide in lab experiments is that it is relatively easy to synthesize and has a high yield. It also has low toxicity, making it safe to use in cell culture experiments. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
For research include investigating the mechanism of action and exploring its potential in other areas of research.
合成方法
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide can be synthesized using a simple one-pot reaction. The starting materials for the synthesis are 2-amino-4-methylthiazole, ethyl acetoacetate, and 2-chloro-1,3-dimethylimidazolinium chloride. The reaction involves the condensation of these three compounds in the presence of a base catalyst, such as potassium carbonate, to form N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide. The yield of N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide from this reaction is typically around 70%.
科学研究应用
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation. Studies have shown that N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. This makes N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has also been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells. Studies have shown that N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-5-4-15-9(10-5)12-8(14)6-2-3-7(13)11-6/h4,6H,2-3H2,1H3,(H,11,13)(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZLYFHRIAVSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6638799.png)
![N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B6638806.png)


![7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide](/img/structure/B6638816.png)






![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)

